molecular formula C14H15NO B1597847 2-Benzyloxy-6-methylaniline CAS No. 883107-58-2

2-Benzyloxy-6-methylaniline

Cat. No.: B1597847
CAS No.: 883107-58-2
M. Wt: 213.27 g/mol
InChI Key: RXZGJDHFSKTGHK-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-methylaniline is an organic compound with the chemical formula C14H15NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a benzyloxy group at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-6-methylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor. For instance, starting with 2-chloro-6-methylaniline, a nucleophilic substitution reaction with benzyl alcohol can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic processes. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, can be employed to synthesize this compound efficiently. These methods offer high yields and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

2-Benzyloxy-6-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties

Mechanism of Action

The mechanism by which 2-benzyloxy-6-methylaniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the methyl group can influence its binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Benzyloxyaniline: Lacks the methyl group at the 6-position.

    6-Methylaniline: Lacks the benzyloxy group at the 2-position.

Uniqueness

2-Benzyloxy-6-methylaniline is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-6-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZGJDHFSKTGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376599
Record name 2-BENZYLOXY-6-METHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-58-2
Record name 2-Methyl-6-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BENZYLOXY-6-METHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-benzyloxy-3-methyl-2-nitrobenzene (5.0 g, 20.6 mmol) in EtOAc (150 mL) is added SnCl2 (23.2 g, 103 mmol) and the suspension is heated at 80° C. overnight. The suspension is filtered and the filtrate washed with sat. NaHCO3 and extracted with EtOAc. The combined organic layers are washed with water, brine, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (hexanes/EtOAc=10:1 to 5:1) to give the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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